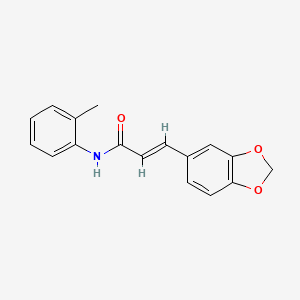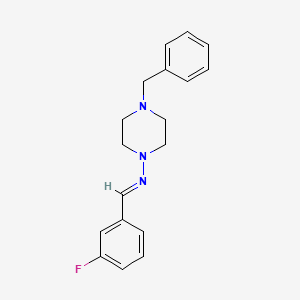![molecular formula C19H25N3O2 B5545721 (3S*,4R*)-N,N-dimethyl-1-[(3-phenyl-4-isoxazolyl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5545721.png)
(3S*,4R*)-N,N-dimethyl-1-[(3-phenyl-4-isoxazolyl)carbonyl]-4-propyl-3-pyrrolidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including those related to the target compound, often involves complex reactions that may include the use of benzotriazole and organosilicon or organophosphorus reagents to afford chiral 2-substituted and 2,5-disubstituted pyrrolidines. For example, Katritzky et al. (1999) achieved asymmetric syntheses of 2-substituted and 2,5-disubstituted pyrrolidines from a specific benzotriazole-derived pyrrolidine synthon, illustrating the intricate steps involved in such synthetic processes (Katritzky et al., 1999).
Molecular Structure Analysis
Molecular structure analysis of pyrrolidine derivatives often employs spectroscopic and crystallographic techniques to elucidate the configuration and conformation of these compounds. For instance, the crystal structure of similar pyrrolidine derivatives has been determined from single crystal X-ray diffraction data, highlighting the coplanarity of the pyrazole, pyridine, and pyran rings in the structure and the intermolecular hydrogen bond interactions stabilizing the crystal packing (Ganapathy et al., 2015).
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered nitrogen-containing heterocycle, is extensively utilized in medicinal chemistry for the development of compounds targeting various human diseases. Its saturated structure offers an efficient way to explore pharmacophore space due to sp^3-hybridization, contributing to stereochemistry and increasing three-dimensional coverage, a phenomenon referred to as "pseudorotation." Compounds featuring the pyrrolidine ring, including derivatives like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, have been noted for their selectivity and bioactivity in the literature from 2015 onwards. These studies emphasize the impact of steric factors on biological activity and outline the structure–activity relationship (SAR) of these compounds, highlighting the versatility and significance of pyrrolidine derivatives in drug development (Li Petri et al., 2021).
Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials
Quinazolines and pyrimidines, adorned with various functional groups, have found extensive application in the synthesis of novel optoelectronic materials. These compounds, due to their incorporation into π-extended conjugated systems, have been instrumental in the creation of materials for organic light-emitting diodes (OLEDs), image sensors, and photoelectric conversion elements. This utilization underscores the importance of nitrogen-containing heterocycles in developing advanced materials, reflecting the broader scientific applications of compounds related to pyrrolidinamine derivatives (Lipunova et al., 2018).
properties
IUPAC Name |
[(3S,4R)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]-(3-phenyl-1,2-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-4-8-15-11-22(12-17(15)21(2)3)19(23)16-13-24-20-18(16)14-9-6-5-7-10-14/h5-7,9-10,13,15,17H,4,8,11-12H2,1-3H3/t15-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDAJPQNEQKMOB-NVXWUHKLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N(C)C)C(=O)C2=CON=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1N(C)C)C(=O)C2=CON=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-N,N-dimethyl-1-[(3-phenyl-4-isoxazolyl)carbonyl]-4-propyl-3-pyrrolidinamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5545641.png)
![N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B5545646.png)
![N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methylpropanamide](/img/structure/B5545655.png)

![4-(ethylthio)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5545670.png)


![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5545684.png)

![N-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5545698.png)
![4-(4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5545702.png)
![N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5545708.png)

![2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5545740.png)